

What are the physical properties of Hexanophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexanophenone**

Cat. No.: **B1345741**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Hexanophenone**

Introduction

Hexanophenone, also known as caprophenone or 1-phenyl-1-hexanone, is an aromatic ketone with the chemical formula $C_{12}H_{16}O$.^{[1][2]} Its structure consists of a phenyl group attached to a hexanoyl group.^{[3][4]} This compound is of interest to researchers and professionals in the fragrance, pharmaceutical, and chemical synthesis sectors.^{[3][5]} In pharmaceutical chemistry, it serves as an intermediate in the synthesis of more complex molecules.^{[3][6]} This guide provides a detailed overview of its core physical properties, the experimental protocols used to determine them, and logical workflows relevant to its characterization and biological activity.

Core Physical and Chemical Properties

The physical properties of **Hexanophenone** have been well-documented across various sources. These properties are crucial for its handling, application, and synthesis. At ambient temperature, it can exist as a low-melting solid or a colorless to pale yellow liquid.^{[3][5]}

Data Presentation: Summary of Quantitative Data

The following table summarizes the key physical and chemical properties of **Hexanophenone** for easy reference and comparison.

Property	Value	Units	Notes	Citations
Molecular Formula	C ₁₂ H ₁₆ O	-	-	[1][2]
Molecular Weight	176.25	g/mol	-	[1][3]
CAS Number	942-92-7	-	-	[1][3]
Appearance	Colorless to pale yellow liquid after melting	-	Can be a white to light yellow solid	[3][5]
Melting Point	25 - 26	°C	(lit.)	[1][7][8][9][10]
Boiling Point	265	°C	@ 760.00 mm Hg (lit.)	[1][7][8][9][11]
Density	0.958	g/mL	at 25 °C (lit.)	[1][7][8][9][10]
Refractive Index (n _D)	1.5105	-	at 20 °C (lit.)	[1][8][9][10]
Flash Point	>110	°C	(> 230 °F) TCC	[1][11]
Solubility				
Poorly soluble in water	-	Estimated at 44.89 mg/L @ 25 °C	[3][11]	
Soluble in organic solvents	-	e.g., ethanol, acetone, diethyl ether	[3]	
logP (o/w)	3.790	-	Estimated octanol/water partition coefficient	[11]

Experimental Protocols

The determination of the physical properties of an organic compound like **Hexanophenone** involves a series of standardized laboratory procedures.

Determination of Melting Point

The melting point is a fundamental property used to identify a pure solid and assess its purity.

- Principle: A small amount of the solid sample is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.
- Methodology (Capillary Tube Method):
 - A small, dry sample of **Hexanophenone** is finely crushed and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in a melting point apparatus (such as a Vernier Melt Station or a similar device).[\[12\]](#)
 - The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point (25 °C).
 - The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

- Principle: The liquid is heated, and its vapor temperature is measured as it condenses. For a pure substance, the temperature remains constant throughout the distillation process.[\[12\]](#)
- Methodology (Simple Distillation):

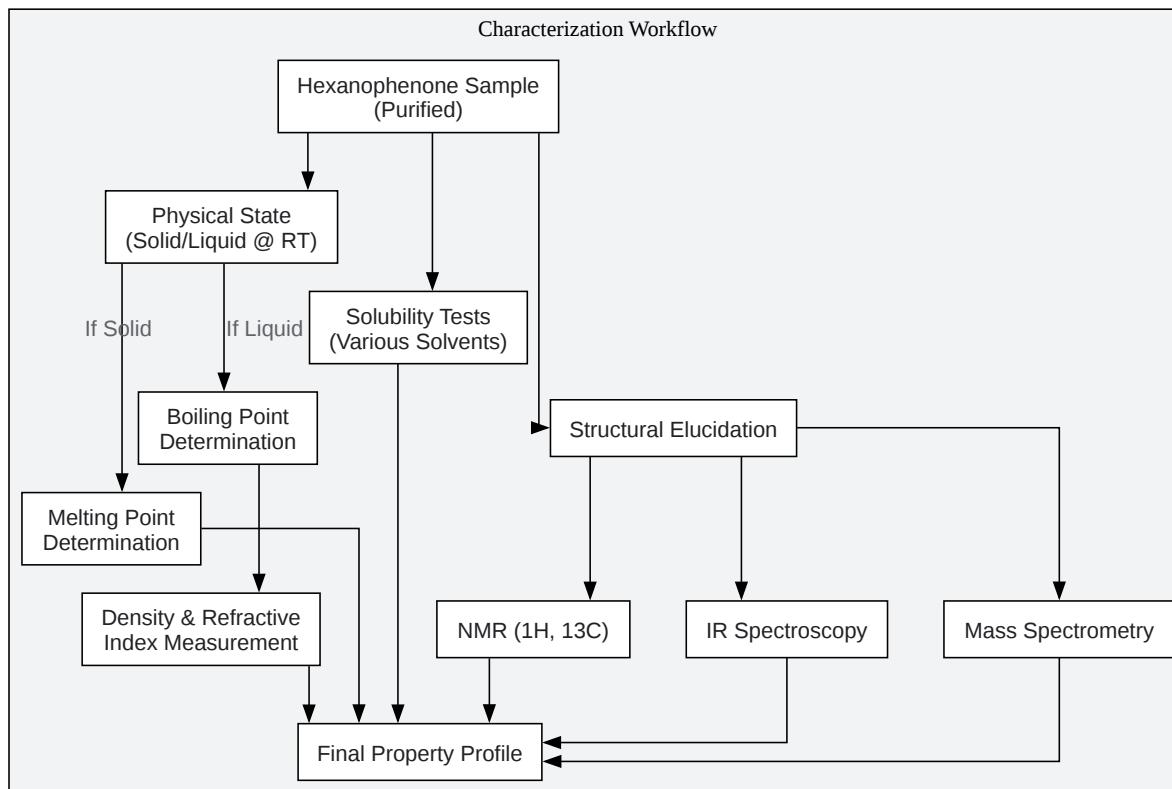
- A sample of liquid **Hexanophenone** (approximately 10-20 mL) is placed in a round-bottom flask.
- A simple distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[\[12\]](#)
- The flask is heated gently in a heating mantle.
- As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize. This stable temperature is the boiling point.[\[12\]](#)
- The vapor is then cooled by the condenser and collected in a receiving flask. The process should be stopped before the distillation flask runs dry.

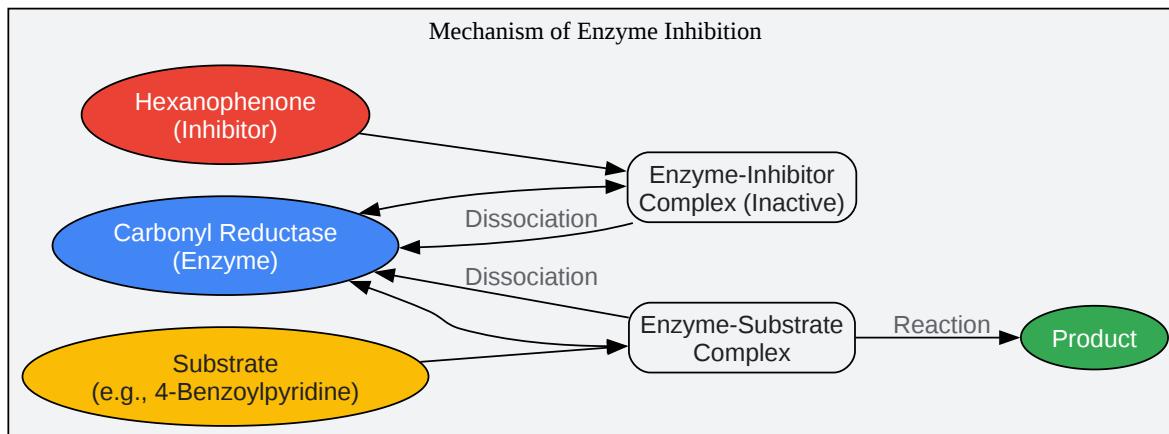
Determination of Solubility

Solubility tests provide insight into the polarity and intermolecular forces of a compound.

- Principle: The "like dissolves like" principle is applied, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[\[13\]](#)
- Methodology (Qualitative):
 - Approximately 0.1 g or 0.2 mL of **Hexanophenone** is added to a test tube containing about 3 mL of a selected solvent (e.g., water, ethanol, diethyl ether, hexane).
 - The mixture is agitated or vortexed for 1-2 minutes.
 - The mixture is observed to determine if the compound has dissolved completely (miscible), partially dissolved (partially soluble), or not dissolved at all (insoluble).[\[14\]](#)
 - Based on its structure (a large nonpolar alkyl-aryl part and a polar carbonyl group), **Hexanophenone** is expected to be poorly soluble in water but readily soluble in common organic solvents.[\[3\]](#)

Spectroscopic Analysis for Structural Elucidation


Spectroscopic methods are essential physical methods used to determine the structure of organic compounds.[15]


- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule.
 - Methodology: A small amount of **Hexanophenone** is dissolved in a deuterated solvent (e.g., CDCl_3) and placed in a strong magnetic field within an NMR spectrometer. The instrument records the resonance frequencies of the hydrogen (^1H) and carbon-13 (^{13}C) nuclei.
 - Data Interpretation: The ^1H NMR spectrum for **Hexanophenone** shows characteristic signals for the aromatic protons and the aliphatic protons of the hexanoyl chain.[7] The ^{13}C NMR spectrum shows distinct peaks for each unique carbon atom, including the carbonyl carbon at a characteristic downfield shift (~ 200.7 ppm).[7]
- Infrared (IR) Spectroscopy:
 - Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies.[16]
 - Methodology: A thin film of liquid **Hexanophenone** is placed between salt plates (e.g., NaCl), or a solution is prepared, and placed in the path of an IR beam.
 - Data Interpretation: The IR spectrum of **Hexanophenone** will prominently feature a strong absorption peak around $1685\text{-}1715\text{ cm}^{-1}$ corresponding to the $\text{C}=\text{O}$ (carbonyl) stretching vibration of the ketone.
- Mass Spectrometry (MS):
 - Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide information about the structure from fragmentation patterns.[16]

- Methodology: The **Hexanophenone** sample is ionized, and the resulting ions are separated based on their m/z ratio and detected.
- Data Interpretation: The mass spectrum will show a molecular ion peak $[M]^+$ corresponding to the molecular weight of the compound (176.25 g/mol).[\[17\]](#) Fragmentation patterns can reveal the loss of specific alkyl or aryl groups.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of **Hexanophenone**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexanophenone 99 942-92-7 [sigmaaldrich.com]
- 2. 1-Hexanone, 1-phenyl- [webbook.nist.gov]
- 3. Buy Hexanophenone | 942-92-7 [smolecule.com]
- 4. CAS 942-92-7: Hexanophenone | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. Synthesis and Application of Hexanophenone _Chemicalbook [chemicalbook.com]
- 8. Hexanophenone Cas 942-92-7 - Buy Spices and essences Product on Boss Chemical [bosschemical.com]

- 9. Hexanophenone | 942-92-7 [chemicalbook.com]
- 10. HEXANOPHENONE | CAS#:942-92-7 | ChemsrC [chemsrc.com]
- 11. hexanophenone, 942-92-7 [thegoodsentscompany.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. amherst.edu [amherst.edu]
- 15. Determination of Organic Structures by Physical Methods - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 16. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 17. Hexanophenone | C12H16O | CID 70337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the physical properties of Hexanophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345741#what-are-the-physical-properties-of-hexanophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com